molecular formula C9H20Cl2N2 B2689553 N,N-Dimethyl-5-azaspiro[3.4]octan-7-amine;dihydrochloride CAS No. 2247102-00-5

N,N-Dimethyl-5-azaspiro[3.4]octan-7-amine;dihydrochloride

Cat. No.: B2689553
CAS No.: 2247102-00-5
M. Wt: 227.17
InChI Key: LCAWDHOJKMWVIT-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-5-azaspiro[3.4]octan-7-amine;dihydrochloride” is a chemical compound with the CAS Number: 2247102-00-5 . It has a molecular weight of 227.18 . The IUPAC name for this compound is N,N-dimethyl-5-azaspiro[3.4]octan-7-amine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2.2ClH/c1-11(2)8-6-9(10-7-8)4-3-5-9;;/h8,10H,3-7H2,1-2H3;2*1H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Diversity-Oriented Synthesis of Azaspirocycles

Research has shown that multicomponent condensation can be used for the rapid synthesis of omega-unsaturated dicyclopropylmethylamines. These compounds are subsequently converted into heterocyclic 5-azaspiro compounds through selective ring-closing metathesis, epoxide opening, or reductive amination. The resulting functionalized pyrrolidines, piperidines, and azepines are valuable scaffolds for drug discovery, demonstrating the chemical versatility of N,N-Dimethyl-5-azaspiro[3.4]octan-7-amine;dihydrochloride in generating complex and biologically relevant structures (Wipf, Stephenson, & Walczak, 2004).

Synthesis of Azaspirocyclic Compounds

Another study focused on the synthesis of 8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-ones, demonstrating the utility of this compound in creating complex azaspirocyclic structures. These compounds were obtained through reactions involving primary aliphatic amines and N-chloroacetyl derivatives, highlighting the compound's role in generating novel heterocyclic chemistries (Mandzhulo et al., 2016).

Antibacterial Biocides

Polysilsesquioxanes containing secondary n-amylammonium salt groups were synthesized through reactions involving this compound. These materials demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents (Chojnowski et al., 2006).

Immunomodulatory Agents

Spirogermanium, a compound related to this compound, has been explored for its antiarthritic and suppressor cell-inducing activities. Through structural modifications, researchers have identified analogues retaining both antiarthritic and immunosuppressive activities, indicating the therapeutic potential of azaspiro compounds in autoimmune diseases and tissue transplantation (Badger et al., 1990).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

N,N-dimethyl-5-azaspiro[3.4]octan-7-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-11(2)8-6-9(10-7-8)4-3-5-9;;/h8,10H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAWDHOJKMWVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC2(CCC2)NC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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